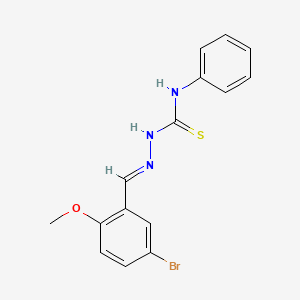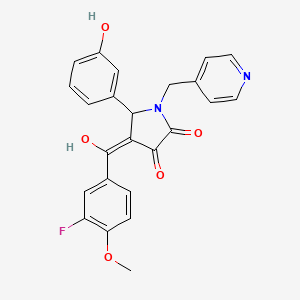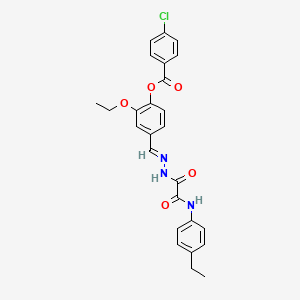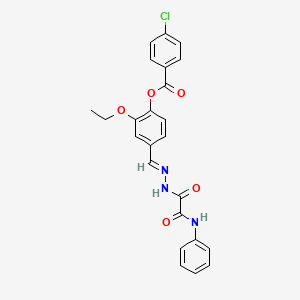
5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone (CAS Number: 351009-06-8) is a chemical compound with the molecular formula C15H14BrN3OS. It belongs to the class of thiosemicarbazones, which are versatile compounds known for their diverse biological activities. This compound features a benzaldehyde moiety substituted with a bromine atom, a methoxy group, and an N-phenylthiosemicarbazone functional group.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone involves the condensation of 5-bromo-2-methoxybenzaldehyde with N-phenylthiosemicarbazide. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, researchers and pharmaceutical companies may synthesize this compound in the laboratory for research purposes.
Analyse Chemischer Reaktionen
Reactivity: 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substitution reactions may occur at the bromine or methoxy positions.
Condensation: The compound can react with other nucleophiles or electrophiles to form new compounds.
- Hydrogen peroxide (H2O2) : Employed in oxidation reactions.
- Thiosemicarbazides : React with aldehydes to form thiosemicarbazones.
- Acids or bases : May catalyze condensation reactions.
Bromine: Used for bromination reactions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction could lead to an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone finds applications in various scientific fields:
- Chemistry : Used as a reagent in organic synthesis.
- Biology : Investigated for its potential antimicrobial, antiviral, or antitumor properties.
- Medicine : Studied for its pharmacological effects and potential therapeutic applications.
- Industry : May serve as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, researchers may explore related thiosemicarbazones or benzaldehyde derivatives to highlight the uniqueness of 5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone.
Remember that this compound’s properties and applications continue to be investigated, and further research is essential to fully understand its potential
Eigenschaften
CAS-Nummer |
351009-06-8 |
|---|---|
Molekularformel |
C15H14BrN3OS |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C15H14BrN3OS/c1-20-14-8-7-12(16)9-11(14)10-17-19-15(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)/b17-10+ |
InChI-Schlüssel |
TXOQLLOOXSHJEY-LICLKQGHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12013548.png)


![4-chloro-2-hydroxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12013566.png)


![ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013587.png)
![[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate](/img/structure/B12013611.png)
![5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013619.png)


![[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12013638.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12013640.png)
![Allyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013646.png)
